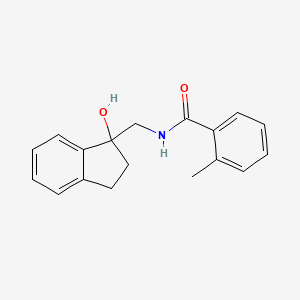

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13-6-2-4-8-15(13)17(20)19-12-18(21)11-10-14-7-3-5-9-16(14)18/h2-9,21H,10-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIQMVFHBCSCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide typically involves the following steps:

Formation of the Indene Intermediate: The indene moiety can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutadiene, under acidic conditions.

Hydroxylation: The indene intermediate is then hydroxylated to introduce the hydroxy group at the 1-position. This can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Amidation: The hydroxylated indene is reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring in the benzamide can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid in sulfuric acid for nitration.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Research indicates that N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide exhibits promising biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that derivatives of this compound can effectively inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some synthesized derivatives are summarized in the table below:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

These results suggest that certain derivatives of the compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been evaluated against human colorectal cancer cell lines (HCT116). The IC50 values for selected compounds are presented below:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

The results indicate that some derivatives exhibit greater potency than the standard drug 5-Fluorouracil, highlighting their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of this compound, researchers synthesized multiple analogs and tested their antimicrobial effects using standard methods against a range of bacterial strains. The findings demonstrated that certain structural modifications significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Anticancer Screening

Another investigation involved screening several derivatives against human cancer cell lines to assess their cytotoxic effects. The study concluded that specific modifications to the benzamide structure led to improved anticancer activity compared to existing treatments, thus providing a basis for further development of novel chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-benzamide: Lacks the methyl group on the benzamide ring, which could affect its reactivity and binding properties.

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and reactivity.

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide is unique due to the presence of both the hydroxy-indene and methyl-benzamide moieties. This combination of functional groups can confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- IUPAC Name : N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.31 g/mol

Research indicates that this compound may function through several biological pathways:

- KCNQ Channel Activation : Similar compounds have been identified as activators of KCNQ channels, which are involved in regulating neuronal excitability and smooth muscle contraction. This suggests a potential role for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide in treating dysuria and other conditions related to smooth muscle dysfunction .

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes linked to cancer progression. For instance, benzamide derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells .

- Antitumor Activity : Preliminary studies indicate that related indene-based compounds exhibit cytotoxic effects against various cancer cell lines, including those resistant to traditional chemotherapy agents .

Biological Activity Data

The following table summarizes key biological activities and findings associated with N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide and related compounds:

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on KCNQ Activation : A patent described derivatives that activate KCNQ channels, leading to therapeutic effects in conditions like dysuria. The study highlighted the importance of the indene moiety in achieving desired biological responses .

- Antitumor Efficacy : Research published in the Journal of Medicinal Chemistry demonstrated that benzamide derivatives exhibit potent antitumor activity by inhibiting key metabolic enzymes involved in cancer cell growth. This suggests that N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide may have similar effects .

- Mechanistic Insights into DHFR Inhibition : A detailed investigation into the mechanism by which benzamide riboside inhibits DHFR revealed its potential dual action—both as a direct inhibitor and through metabolic pathways affecting NADPH levels, leading to destabilization of DHFR protein .

Q & A

Q. Basic Research Focus

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1%.

- Elemental analysis : Confirm stoichiometry (C, H, N) to validate synthetic accuracy .

- Thermal analysis : DSC/TGA can identify polymorphic forms or hydrate content affecting stability .

How do solvent polarity and pH influence the stability of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide in solution?

Q. Advanced Research Focus

- pH-dependent degradation : The hydroxy group may undergo oxidation or hydrolysis under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH) .

- Solvent effects : Aprotic solvents (e.g., DMSO) stabilize the compound better than protic solvents (e.g., methanol) due to reduced hydrogen bonding .

Mitigation : Formulate as lyophilized powder or use cyclodextrin complexes to enhance aqueous stability .

What in vivo models are suitable for preclinical evaluation of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide?

Q. Advanced Research Focus

- Rodent models : Use pharmacokinetic studies in Sprague-Dawley rats to determine bioavailability and half-life.

- Disease models : Test efficacy in induced inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors .

Ethical Design : Adhere to ARRIVE guidelines for sample size and endpoint criteria to minimize animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.